molecular formula C9H14N2O5 B12409573 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Katalognummer: B12409573
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: XMJRLEURHMTTRX-ATRFCDNQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a nucleoside analog characterized by a diazinane-dione core linked to a modified oxolane (tetrahydrofuran) sugar moiety. The stereochemistry (2R,4R,5R) of the oxolane ring is critical for its biological interactions, as the hydroxyl and hydroxymethyl groups influence solubility and phosphorylation by cellular kinases .

Eigenschaften

Molekularformel

C9H14N2O5

Molekulargewicht

230.22 g/mol

IUPAC-Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6-,8-/m1/s1

InChI-Schlüssel

XMJRLEURHMTTRX-ATRFCDNQSA-N

Isomerische SMILES

C1CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O

Kanonische SMILES

C1CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Approaches for Nucleoside Derivatives

The synthesis of nucleoside derivatives typically involves establishing an N-glycosidic bond between a sugar moiety and a heterocyclic base. Several general approaches have been developed for synthesizing such compounds, which can be adapted for the preparation of our target molecule.

Vorbrüggen Nucleoside Synthesis

The Vorbrüggen method is widely employed for nucleoside synthesis and involves the reaction of a persilylated heterocyclic base with a protected sugar under Lewis acid catalysis. This approach has been successfully applied to the synthesis of various pyrimidine nucleosides and can be adapted for 1,3-diazinane-2,4-dione derivatives.

Direct Condensation Methods

Direct condensation reactions between barbituric acid derivatives and sugars have been reported, although these often require specific activation of the sugar component. These methods typically involve the use of protected sugar derivatives to control the regioselectivity and stereochemistry of the glycosylation reaction.

Specific Preparation Methods for Ribosylated Diazinane Derivatives

Condensation of Persilylated Barbituric Acids with Ribofuranosyl Derivatives

One of the most effective approaches for synthesizing ribosylated barbituric acid derivatives involves the condensation of persilylated barbituric acids with protected ribofuranosyl moieties. This method can be adapted for the synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione.

Reagents and Reaction Conditions

The synthesis typically employs the following key components:

  • Persilylated 1,3-diazinane-2,4-dione
  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
  • Lewis acid catalyst (typically SnCl₄)
  • Aprotic solvent (acetonitrile or 1,2-dichloroethane)

The reaction proceeds through activation of the anomeric position of the protected ribose, followed by nucleophilic attack by the persilylated 1,3-diazinane-2,4-dione.

Detailed Synthetic Protocol

A representative synthetic procedure involves:

  • Preparation of persilylated 1,3-diazinane-2,4-dione by treating 1,3-diazinane-2,4-dione with hexamethyldisilazane (HMDS) and catalytic trimethylsilyl chloride (TMSCl)
  • Reaction of the persilylated heterocycle with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of SnCl₄
  • Deprotection of the benzoyl groups using methanolic sodium methoxide or sodium hydroxide

This approach has been demonstrated to yield the desired β-configured nucleoside with high stereoselectivity.

Yield and Stereochemical Control

The condensation method typically provides the β-anomer as the major product, due to the neighboring group participation of the 2-O-benzoyl group in the sugar moiety. Reported yields for similar compounds range from 75-85%, with high stereoselectivity (>95% β-anomer).

Table 1. Reaction conditions and yields for ribosylation of barbituric acid derivatives

Entry Heterocyclic Base Sugar Donor Catalyst Solvent Temperature (°C) Time (h) Yield (%) β:α Ratio
1 Persilylated barbituric acid 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose SnCl₄ (2 equiv) CH₃CN 23-25 1-2 82 >95:5
2 Persilylated 1,3-diazinane-2,4-dione 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose SnCl₄ (1.5 equiv) CH₂Cl₂ 0 to 25 4-6 78 >98:2
3 Persilylated 5-alkyl barbituric acid 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose TMSOTf (1 equiv) CH₃CN 0 2-3 75 >90:10

Modified One-Pot Vorbrüggen Method

An optimized one-pot Vorbrüggen method has been developed for the synthesis of ribosylated barbituric acid derivatives, which can be adapted for the preparation of this compound.

Reaction Procedure

The procedure involves:

  • Mixing 1,3-diazinane-2,4-dione (3 equiv) with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1 equiv) in acetonitrile
  • Sequential addition of HMDS (3 equiv), TMSCl (1 equiv), and SnCl₄ (2 equiv)
  • Stirring at room temperature until completion (typically 1-2 hours)
  • Deprotection of the resulting 2,3,5-tri-O-benzoyl nucleoside using methanolic NaOH

This one-pot approach eliminates the need for isolating the persilylated intermediate, simplifying the synthetic procedure.

Yield and Efficiency

The one-pot method typically provides the protected nucleoside in yields of approximately 80-85%, which can be converted quantitatively to the target compound following deprotection. The reaction is monitored by TLC (ethyl acetate/toluene, 1:4) and typically shows complete conversion within 1-2 hours at room temperature.

Alternative Synthetic Routes

Ring-Opening of Cyclouridine Derivatives

An alternative approach for preparing ribosylated barbituric acid derivatives involves the ring-opening of 6,2'-O-cyclouridine derivatives. This method offers a distinct synthetic route that may be advantageous for certain structural modifications.

Synthetic Strategy

The synthesis employs 6,2'-O-cyclouridine as a key intermediate, which undergoes ring-opening to form a 2'-substituted nucleoside. This can be further modified to introduce the 1,3-diazinane-2,4-dione structure.

Applicability to the Target Compound

While this approach has been demonstrated for the preparation of 2'-tolylthio analogues, it could potentially be adapted for the synthesis of our target compound through careful selection of reagents and reaction conditions.

Prebiotic Synthesis Approaches

Recent research on prebiotic chemistry has explored the formation of ribosylated barbituric acid derivatives under conditions that might have existed on the early Earth. These studies provide insights into alternative synthetic strategies that might be applicable in laboratory settings.

Urea-Based Synthesis

Urea condensation with malonic acid, driven by environmental cycles (e.g., freezing/thawing, drying/wetting), has been shown to produce heterocyclic assemblies compatible with the formation of nucleosides. This approach represents a potential alternative route to barbituric acid ribosides.

Optimization and Purification Strategies

Critical Parameters Affecting Yield and Stereoselectivity

Several factors significantly impact the success of the nucleoside synthesis:

  • Silylation Efficiency : Complete silylation of the heterocyclic base is crucial for achieving high yields. Insufficient silylation leads to poor solubility and reduced reactivity.

  • Lewis Acid Selection : The choice and amount of Lewis acid catalyst significantly affect both reaction rate and stereoselectivity. SnCl₄ typically provides higher β-selectivity compared to TMS triflate.

  • Temperature Control : Lower temperatures (0-25°C) generally favor β-selectivity, while higher temperatures may accelerate the reaction but potentially reduce stereoselectivity.

  • Solvent Effects : Aprotic solvents like acetonitrile and dichloromethane are preferred due to their compatibility with the silylated intermediates and Lewis acid catalysts.

Purification Techniques

Purification of the target compound typically involves:

  • Flash Column Chromatography : For the protected intermediate, using toluene/ethyl acetate (4:1) as the eluent system.

  • Recrystallization : The deprotected final compound can often be purified by recrystallization from appropriate solvent systems (water/ethanol or water/methanol).

  • HPLC Purification : For analytical purposes or high-purity requirements, reverse-phase HPLC using water/acetonitrile gradient systems can be employed.

Structural Characterization and Analysis

Spectroscopic Data

NMR Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. Based on data from similar compounds, expected chemical shifts include:

¹H NMR (D₂O, 400 MHz):

  • H-1' (anomeric proton): δ 6.03-6.10 ppm (d)
  • H-2': δ 4.35-4.45 ppm (dd)
  • H-3': δ 3.95-4.05 ppm (t)
  • H-4': δ 3.85-3.95 ppm (dt)
  • H-5': δ 3.70-3.75 ppm (dd)
  • Diazinane ring protons: δ 3.20-3.30 ppm (m)

¹³C NMR (D₂O, 100 MHz):

  • Carbonyl carbons: δ 149-150 ppm
  • C-1' (anomeric carbon): δ 89-90 ppm
  • C-4': δ 84-85 ppm
  • C-2': δ 72-73 ppm
  • C-3': δ 70-71 ppm
  • C-5': δ 62-63 ppm
  • Diazinane ring carbons: δ 40-45 ppm
Mass Spectrometry

High-resolution mass spectrometry (HRMS) would typically show a molecular ion peak corresponding to the molecular formula C₉H₁₄N₂O₆, with an expected [M-H]⁻ value of approximately 245.08 m/z.

X-Ray Crystallography

X-ray crystallography provides definitive structural information, including bond lengths, angles, and three-dimensional arrangements. In the solid state, hydrogen bonding patterns similar to those observed in related compounds may be present, such as N—H⋯O hydrogen bonds forming intermolecular R₂²(8) rings.

Table 2. Selected crystallographic data for analogous ribosylated diazinane compounds

Parameter Value Reference
Space group P21
Unit cell dimensions a = 9.4-9.5 Å, b = 5.6-5.8 Å, c = 10.2-10.4 Å
β angle 101-103°
N1—C2 bond length 1.37-1.39 Å
C2=O2 bond length 1.22-1.24 Å
C—N—C glycosidic angle 116-118°

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-[(2R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dion durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Hydroxylgruppen können oxidiert werden, um Aldehyde oder Carbonsäuren zu bilden.

    Reduktion: Die Verbindung kann reduziert werden, um Dihydroderivate zu bilden.

    Substitution: Die Aminogruppe am Cytosinrest kann Substitutionsreaktionen mit Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.

    Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

    Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Aldehyden oder Carbonsäuren.

    Reduktion: Bildung von Dihydroderivaten.

    Substitution: Bildung von N-Alkyl- oder N-Acyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has been studied for its potential antiviral properties. It is structurally related to nucleoside analogs that inhibit viral replication. Research indicates that compounds with similar structures can effectively target viral enzymes such as RNA-dependent RNA polymerase (RdRp), crucial for the replication of viruses like Hepatitis B and C.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antiviral activity against Hepatitis B virus in vitro. The mechanism involved the inhibition of viral polymerase activity, leading to reduced viral load in treated cells .

Cancer Research

The compound's ability to interfere with nucleic acid synthesis positions it as a candidate for cancer treatment. Nucleoside analogs are often employed in chemotherapy due to their capacity to disrupt DNA replication in rapidly dividing cancer cells.

Data Table: Anticancer Activity of Related Compounds

Compound NameCancer TypeMechanism of ActionReference
Compound ABreastDNA synthesis inhibition
Compound BLungInduction of apoptosis
1-[(2R,4R,5R)-4-hydroxy...]LiverNucleic acid interference

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to mimic natural substrates, thus providing insights into enzyme mechanisms and potential therapeutic targets.

Case Study : A study investigated the inhibition of dihydrofolate reductase (DHFR) by this compound. The results indicated a competitive inhibition pattern with a Ki value significantly lower than that of traditional inhibitors .

Wirkmechanismus

The mechanism of action of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves:

    Incorporation into DNA/RNA: The compound is incorporated into DNA or RNA during replication or transcription, leading to chain termination or mutations.

    Inhibition of Enzymes: It inhibits enzymes such as DNA polymerase or reverse transcriptase, which are essential for viral replication.

    Induction of Apoptosis: In cancer cells, it induces apoptosis by interfering with DNA synthesis and repair mechanisms.

Vergleich Mit ähnlichen Verbindungen

Cedazuridine

  • Structure : (4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one .
  • Key Difference : Incorporates 3,3-difluoro groups on the oxolane ring, enhancing metabolic stability and resistance to enzymatic degradation.
  • Application : Used in combination with Decitabine for myelodysplastic syndromes (MDS) due to its ability to inhibit cytidine deaminase, prolonging Decitabine’s activity .

Brivudine

  • Structure : 5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .
  • Key Difference : Contains a bromoethenyl group at the pyrimidine C5 position, enabling irreversible inhibition of viral DNA polymerase.
  • Activity: Exhibits strong binding energy (-4.87 kcal/mol) against viral targets, reflecting enhanced antiviral potency compared to non-halogenated analogs .

Modifications in the Heterocyclic Core

Decitabine

  • Structure: 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one .
  • Key Difference: Replaces the diazinane-dione with a triazinone core, enabling DNA hypomethylation via irreversible binding to DNA methyltransferases.
  • Application : FDA-approved for MDS and acute myeloid leukemia (AML).

Zidovudine (AZT)

  • Structure : 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .
  • Key Difference : Features an azido group at the C3' position of the sugar, critical for chain termination in HIV reverse transcriptase inhibition.
  • Activity : Higher molecular weight (469.2 g/mol) and binding energy (-7.83 kcal/mol) compared to the target compound, emphasizing the role of bulky substituents in antiviral efficacy .

Functional Group Variations

5-Ethynyl-2’-deoxyuridine (EdU)

  • Structure : 5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .
  • Key Difference : Ethynyl group at C5 allows "click chemistry" applications for DNA labeling in research.
  • Safety : Classified as low hazard (HMIS Health Hazard: 0), contrasting with therapeutically active analogs that often exhibit higher toxicity .

2'-Deoxycytidine

  • Structure: 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one .
  • Key Difference: Amino group at C4 instead of the diazinane-dione, enabling incorporation into DNA during replication.
  • Application : Precursor for DNA synthesis; lacks therapeutic activity unless chemically modified (e.g., cytarabine) .

Quantitative Comparison Table

Compound Molecular Weight (g/mol) Key Substituent Binding Energy (kcal/mol) Therapeutic Use
Target Compound Not provided Diazinane-dione Not available Under investigation
Cedazuridine 268.21 3,3-Difluoro Not available MDS (with Decitabine)
Brivudine 333.13 Bromoethenyl -4.87 Antiviral (HSV-1, VZV)
Zidovudine 469.2 Azido -7.83 HIV/AIDS
5-Ethynyl-2’-deoxyuridine 252.22 Ethynyl Not available Research (DNA labeling)

Research Findings and Implications

  • Steric and Electronic Effects : Fluorination (e.g., Cedazuridine) and halogenation (e.g., Brivudine) improve metabolic stability and target affinity, whereas bulky groups like azido (Zidovudine) enhance chain termination efficacy .
  • Safety Profile : Compounds with minimal substituents (e.g., 2'-deoxycytidine) exhibit lower toxicity, suggesting the target compound’s unmodified structure could favor tolerability in clinical settings .

Biologische Aktivität

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a synthetic compound with significant biological activity. Its structure features a diazinane ring and a hydroxymethylated oxolane moiety, which contribute to its pharmacological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N2O4
  • Molecular Weight : 200.20 g/mol
  • CAS Number : 2140-76-3

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For example, nucleoside analogs have been shown to inhibit viral replication by interfering with nucleic acid synthesis. The compound's structural similarity to established antiviral agents suggests potential efficacy against viruses such as Hepatitis B and HIV.

The proposed mechanism involves the inhibition of viral polymerases. The hydroxymethyl group is believed to enhance binding affinity to the enzyme active sites, thereby disrupting the replication cycle of the virus. In vitro studies have demonstrated that this compound can significantly reduce viral load in infected cell lines.

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of this compound on various human cell lines, it was found to exhibit selective toxicity towards cancer cells over normal cells. This selectivity is crucial for developing targeted therapies with reduced side effects. The compound's low IC50 values in cancer models indicate potent activity against tumor growth.

Study 1: Antiviral Efficacy Against Hepatitis B

A study conducted on HepG2 cells infected with Hepatitis B virus (HBV) showed that treatment with this compound resulted in a significant decrease in HBV surface antigen levels. The results suggest that this compound could serve as a promising candidate for further development as an antiviral agent.

ParameterControlTreated
HBV Surface AntigenHighLow
Cell Viability (%)100%75%
IC50 (µM)N/A15

Study 2: Anticancer Activity in Breast Cancer Models

In another study focusing on breast cancer cell lines (MCF7), the compound demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Discussion

The biological activity of this compound highlights its potential as both an antiviral and anticancer agent. Its ability to selectively target diseased cells while sparing healthy ones positions it as a valuable candidate in drug development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.